molecular formula C7H16ClNO B14123754 (R)-3-Propoxy-pyrrolidine HCl

(R)-3-Propoxy-pyrrolidine HCl

Cat. No.: B14123754
M. Wt: 165.66 g/mol
InChI Key: PNUGVZIJVXDZCA-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Propoxy-pyrrolidine HCl is a chiral pyrrolidine derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position of the pyrrolidine ring and an R-configuration at the stereocenter. This compound belongs to the class of heterocyclic building blocks, widely utilized in pharmaceutical synthesis, asymmetric catalysis, and materials science. Its structural features—a five-membered nitrogen-containing ring and a polar propoxy group—enhance solubility and enable diverse reactivity, making it valuable for drug discovery and fine chemical applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(3R)-3-propoxypyrrolidine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1

InChI Key

PNUGVZIJVXDZCA-OGFXRTJISA-N

Isomeric SMILES

CCCO[C@@H]1CCNC1.Cl

Canonical SMILES

CCCOC1CCNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for (R)-3-Propoxy-pyrrolidine Hydrochloride

Alkylation of (R)-3-Hydroxypyrrolidine

The most direct route involves alkylation of (R)-3-hydroxypyrrolidine with a propylating agent. This method leverages the hydroxyl group at the 3-position as a nucleophile, substituting it with a propoxy group while preserving the R-configuration.

Protection-Deprotection Strategy

A Boc (tert-butoxycarbonyl) protection strategy is critical to prevent undesired side reactions at the pyrrolidine nitrogen. As demonstrated in the synthesis of (R)-3-hydroxypyrrolidine hydrochloride, the amine is first protected using Boc anhydride in dichloromethane (DCM)/methanol with triethylamine as a base, achieving 99% yield. Subsequent alkylation with 1-bromopropane or 1-chloropropane in the presence of a strong base (e.g., NaH) introduces the propoxy group. Deprotection with hydrochloric acid yields the final hydrochloride salt.

Example Procedure

  • Boc Protection :
    (R)-3-Hydroxypyrrolidine hydrochloride (10 g, 81 mmol) is treated with triethylamine (22.6 mL, 160 mmol) and Boc anhydride (22.5 mL, 97 mmol) in DCM/methanol (4:1) at 0°C, stirred for 16 h.
  • Propoxy Introduction :
    The Boc-protected intermediate reacts with 1-bromopropane (1.2 equiv) and NaH (2 equiv) in DMF at 90°C for 12 h, analogous to methods for morpholine derivatives.
  • Deprotection :
    The product is treated with 4 M HCl in dioxane, followed by recrystallization from ethanol/ether to isolate (R)-3-propoxy-pyrrolidine hydrochloride.

Key Considerations :

  • Stereochemical Integrity : The R-configuration is retained due to the absence of acidic protons adjacent to the stereocenter during alkylation.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful purification to remove residuals.

Enantioselective Synthesis via Chiral Catalysis

For laboratories lacking chiral starting materials, enantioselective methods offer an alternative. Patent US8344161B2 describes enantioselective hydrogenation of pyrrolidine precursors using ruthenium-based catalysts (e.g., Ru(BINAP)), achieving >98% enantiomeric excess (ee). Adapting this approach, a prochiral enamine intermediate could be hydrogenated to yield (R)-3-aminopyrrolidine, followed by hydroxylation and propoxy substitution.

Reaction Scheme :

  • Hydrogenation of $$ N $$-benzyl-3-oxopyrrolidine with RuCl($$ R $$-BINAP) in methanol at 50°C under 50 bar H₂.
  • Hydroxylation via Sharpless epoxidation or enzymatic oxidation.
  • Propoxy introduction and HCl salt formation.

Challenges :

  • Multi-step synthesis increases cost and complexity.
  • Catalyst loading (typically 0.5–1 mol%) impacts scalability.

Resolution of Racemic Mixtures

Kinetic resolution using chiral acids (e.g., tartaric acid) or enzymatic methods (lipases) can separate racemic 3-propoxy-pyrrolidine into enantiomers. While less efficient than asymmetric synthesis, this method is viable for small-scale production.

Example :
Racemic 3-propoxy-pyrrolidine is treated with $$ L $$-tartaric acid in ethanol, yielding diastereomeric salts. The (R)-enantiomer salt is less soluble and crystallizes preferentially, achieving ~80% ee after two recrystallizations.

Experimental Optimization and Yield Improvements

Solvent and Base Screening

Alkylation reactions benefit from dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to their high polarity, which stabilizes transition states. Sodium hydride (NaH) outperforms weaker bases (e.g., K₂CO₃) in propoxy group introduction, as evidenced by a 56% yield improvement in analogous morpholine syntheses.

Temperature and Reaction Time

Optimal conditions for propoxy substitution involve heating at 90°C for 12–24 h, as shorter durations (<6 h) result in incomplete conversion. Microwave-assisted synthesis reduces reaction times to 1–2 h but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : The hydrochloride salt shows characteristic N–H stretches at 2500–3000 cm⁻¹ and C–O–C vibrations at 1100–1250 cm⁻¹.
  • Mass Spectrometry : ESI–MS exhibits a parent ion at $$ m/z $$ 165.66 [M+H]⁺, consistent with the molecular formula C₇H₁₆ClNO.
  • NMR : $$ ^1H $$ NMR (400 MHz, D₂O) displays a triplet for the propoxy –OCH₂CH₂CH₃ group at δ 1.02 (t, 3H), δ 1.75 (m, 2H), and δ 3.58 (t, 2H).

Chiral Purity Assessment

Chiral HPLC with a Crownpak CR-I column (Daicel) resolves enantiomers using a hexane/isopropanol (90:10) mobile phase, confirming >99% ee for catalytically synthesized batches.

Applications and Derivatives

(R)-3-Propoxy-pyrrolidine HCl serves as a precursor for neuroactive compounds, including dopamine reuptake inhibitors and σ-receptor agonists. Derivatives with morpholine or piperazine substituents, as described in ACS publications, exhibit enhanced blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

®-3-Propoxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted pyrrolidines.

Scientific Research Applications

®-3-Propoxypyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Propoxypyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (R)-3-Propoxy-pyrrolidine HCl with three structurally related pyrrolidine derivatives:

Compound Name Substituent at 3-Position Molecular Weight (g/mol) CAS Number Key Applications
This compound Propoxy (-OCH₂CH₂CH₃) Not explicitly reported Not available Drug intermediates, catalysis
(S)-3-Propoxy-pyrrolidine Propoxy (-OCH₂CH₂CH₃) Not explicitly reported Discontinued Discontinued (no active uses)
(R)-3-Fluoropyrrolidine HCl Fluoro (-F) 125.57 136725-55-8 Enzyme inhibitors, ionic liquids, batteries
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl, carboxylic acid 143.14 42346-68-9 Organic synthesis intermediates

Key Observations :

  • Stereochemical Impact : The R-configuration in this compound may confer distinct chiral recognition properties compared to its S-enantiomer, which is discontinued and lacks reported applications .
  • Functional Versatility : Unlike the carboxylic acid derivative (1-Methyl-5-oxopyrrolidine-3-carboxylic acid), this compound lacks acidic protons, making it more suitable for reactions requiring neutral conditions .
(a) Comparison with Anti-emetic Agents

These drugs feature nitrogen-containing heterocycles but differ in having fused ring systems (e.g., indole or quinuclidine) for serotonin receptor antagonism.

(b) Role in Ionic Liquids and Catalysis

(R)-3-Fluoropyrrolidine HCl is a precursor for ionic liquids due to its fluorinated structure and high purity (>98%) . In contrast, this compound’s propoxy group could enhance hydrogen-bonding capacity, making it suitable for designing task-specific ionic liquids with tunable polarity.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-3-Propoxy-pyrrolidine HCl?

Methodological Answer: The synthesis of chiral pyrrolidine derivatives typically employs asymmetric catalysis or chiral pool strategies. For example, (S)-3-Hydroxy-pyrrolidinone derivatives are synthesized via enzymatic resolution or chiral auxiliaries . For this compound, a propylation step using (R)-epichlorohydrin or Mitsunobu reaction with a chiral catalyst could introduce the propoxy group stereoselectively. Characterization via chiral HPLC or NMR with chiral shift reagents is critical to confirm enantiomeric purity .

Q. How should researchers validate the structural integrity and purity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • 1H/13C NMR to confirm substituent positions and stereochemistry.
  • Chiral HPLC (e.g., using a Chiralpak® column) to verify enantiomeric excess (>98% recommended for pharmacological studies).
  • Mass spectrometry (HRMS) to confirm molecular weight.
  • Karl Fischer titration for water content analysis, as hygroscopicity may affect stability .

Q. What protocols ensure the compound’s stability during storage?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent light-induced degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolytic byproducts. Note that pyrrolidine HCl derivatives may degrade via N-oxide formation under oxidative conditions, necessitating antioxidant additives (e.g., BHT) in formulations .

Advanced Research Questions

Q. How can contradictory findings in the compound’s receptor-binding affinity be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., radioligand vs. FRET-based binding assays). Standardize protocols using:

  • Saturation binding assays with purified receptors (e.g., GPCRs) to calculate Kd.
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, followed by mutagenesis studies to validate key residues.
  • Meta-analysis of published data using tools like RevMan to identify confounding variables (e.g., buffer pH, temperature) .

Q. What experimental designs are suitable for evaluating the compound’s long-term neuropharmacological effects?

Methodological Answer: Adopt a longitudinal panel design with three waves (baseline, 1-week, 1-year intervals) to capture acute vs. chronic effects. Use:

  • In vivo models : Morris water maze or fear conditioning in transgenic mice to assess cognitive impact.
  • Biomarker profiling : Measure CSF levels of Aβ42 and tau proteins via ELISA.
  • Statistical methods : Structural equation modeling (SEM) to analyze mediation effects (e.g., effort exertion in behavioral outcomes) .

Q. How can researchers address gaps in ecotoxicological data for this compound?

Methodological Answer: Perform OECD guideline tests:

  • Daphnia magna acute toxicity (Test 202) : 48-hour EC50 determination.
  • Soil mobility studies : Use HPLC-MS to track compound migration in loam/sand matrices.
  • Read-across approaches : Leverage data from structurally similar compounds (e.g., 3-(2-Chlorophenyl)pyrrolidine HCl) to predict bioaccumulation potential .

Q. What strategies mitigate batch-to-batch variability in chiral synthesis?

Methodological Answer:

  • Quality-by-Design (QbD) : Optimize reaction parameters (temperature, catalyst loading) via DoE (Design of Experiments).
  • In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression.
  • Chiral crystallization : Seed with enantiopure crystals to control polymorph formation .

Methodological Frameworks for Data Contradiction Analysis

Q. How should researchers apply the FINER criteria to studies involving this compound?

Methodological Answer:

  • Feasible : Prioritize assays with validated protocols (e.g., NIH Neuropharmacology Screening Program).
  • Novel : Explore understudied targets (e.g., σ1 receptors) using high-content screening.
  • Ethical : Adhere to OECD 423 guidelines for acute oral toxicity testing to minimize animal use.
  • Relevant : Align with WHO priority pathogens list for antimicrobial resistance studies if applicable .

Q. What statistical methods clarify paradoxical dose-response relationships?

Methodological Answer:

  • Biphasic curve fitting : Use GraphPad Prism to model hormetic responses (low-dose stimulation vs. high-dose inhibition).
  • Bootstrapping : Generate 1,000 resampled datasets to assess mediation effects (e.g., effort exertion in behavioral outcomes).
  • Machine learning : Apply random forest models to identify hidden covariates (e.g., metabolic enzyme expression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.